2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide is an organic compound with the molecular formula CHBrNO and a molecular weight of 321.01 g/mol. It features a central amide functional group connected to a bromo-substituted aromatic ring. This compound is significant in both academic and industrial settings due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound is synthesized primarily through the bromination of N-(4-bromo-3,5-dimethylphenyl)acetamide, typically using bromine or a suitable brominating agent under controlled conditions. Commercially, it is available from various suppliers, such as Avantor and Matrix Scientific, which provide it for research and industrial purposes .
2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide is classified as an amide due to the presence of the carbonyl (C=O) linked to a nitrogen atom. Its structure includes two bromine substituents on the aromatic ring, which enhances its reactivity and potential biological activity.
The synthesis of 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide generally involves the following steps:
In laboratory settings, the use of automated reactors and continuous flow systems can enhance efficiency and safety during synthesis. The optimization of reaction parameters such as concentration, temperature, and time is crucial for achieving high yields.
The molecular structure of 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide can be visualized as follows:
2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine atoms allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function. This property makes it particularly valuable in proteomics research for studying protein interactions and functions.
Relevant data regarding melting point or boiling point may vary based on the specific synthesis method employed .
2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide has diverse applications across several scientific fields:
Additionally, compounds similar to 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide have been studied for their potential to inhibit enzymes relevant to neurodegenerative diseases like Alzheimer's disease.
The synthesis of 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide (Mol. Wt. 321.01, C₁₀H₁₁Br₂NO) typically follows sequential bromination and acylation steps [3] [5]. The primary route begins with 4-bromo-3,5-dimethylaniline, which undergoes acetylation using acetic anhydride or acetyl chloride to yield the intermediate N-(4-bromo-3,5-dimethylphenyl)acetamide [6] [9]. Subsequent regioselective bromination at the acetamide’s α-position employs molecular bromine (Br₂) in glacial acetic acid at 0–25°C, forming the title compound as a crystalline solid [1] [5].
Critical parameters include:
Table 1: Key Bromination Methods Comparison
Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity |
---|---|---|---|---|
Br₂ (1.0 eq) | Acetic acid | 0–25 | 78–85 | >95% |
NBS (1.1 eq) | THF | 25 | 65–72 | 90% |
CuBr₂ (1.2 eq) | DCM | 40 | 60–68 | 88% |
Directed ortho-lithiation (DoM) enables precise functionalization of the aryl backbone. Treating N-(4-bromo-3,5-dimethylphenyl)acetamide with n-butyllithium (-78°C, THF) generates a transient aryllithium species, trapped by electrophiles (e.g., DMF for aldehyde synthesis) [4] [8]. Key findings:
Microwave-assisted lithiation (100–120°C, 15 min) achieves 88% conversion vs. 62% in conventional reflux (5 h), reducing side-product formation [8].
Continuous-flow reactors overcome batch limitations in bromoacetamide synthesis:
Scalability is demonstrated at pilot-plant level (50 kg/batch) with 95% consistency in HPLC purity [4].
Solvent polarity and catalyst selection critically impact acylation efficiency:
Table 2: Solvent/Catalyst Screening for Intermediate Acetamide Formation
Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Dichloromethane | Triethylamine | 25 | 3 | 91 |
THF | Pyridine | 40 | 6 | 82 |
Toluene | DMAP | 80 | 2 | 88 |
Acetonitrile | None | 25 | 24 | 45 |
Key insights: